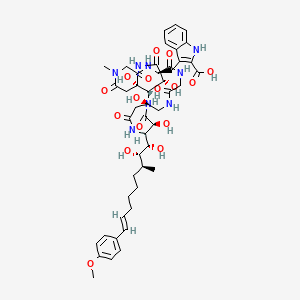

Microsclerodermin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Microsclerodermin B, also known as this compound, is a useful research compound. Its molecular formula is C47H62N8O16 and its molecular weight is 995 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

Microsclerodermin B has been identified as a potent inhibitor of tumor cell proliferation. Research indicates that it exerts significant antiproliferative effects on various cancer cell lines, including lung adenocarcinoma (A549), breast, colon, central nervous system, liver, and melanoma cells. The mechanisms underlying these effects involve disruption of the microtubule structure within cells, leading to cell cycle arrest and apoptosis.

Case Study: A549 Human Lung Adenocarcinoma Cells

- Observation : Cells treated with this compound showed inhibited mitosis and altered microtubule arrangements.

- Concentration : Effective at concentrations as low as 5 µg/mL.

- Outcome : Induced morphological changes and reduced cell viability compared to control cultures .

Antifungal Properties

This compound exhibits strong antifungal activity against various strains of fungi, notably Aspergillus fumigatus. It has been shown to be effective where conventional antifungal treatments have failed due to increasing resistance.

Efficacy Against Aspergillus fumigatus

- Minimum Inhibitory Concentration (MIC) : Demonstrated low MIC values indicating potent antifungal activity.

- Context : Increasing resistance of A. fumigatus to traditional antifungal agents highlights the importance of exploring marine-derived compounds like this compound as alternative treatments .

Mechanistic Insights

The biological activities of this compound can be attributed to its unique structural features that allow it to interact with cellular components effectively. Studies have shown that it can modulate signaling pathways involved in cell proliferation and apoptosis.

Synthesis and Structural Studies

Research into the synthesis of this compound has revealed insights into its complex structure, which is essential for its biological activity. Synthetic approaches have been developed to create analogs that may enhance its efficacy or reduce potential side effects.

Total Synthesis Approaches

- Methodologies : Techniques such as Negishi coupling have been employed to synthesize the unusual amino acids found in this compound .

- Structural Confirmation : Various studies have confirmed the stereochemistry of this compound through spectroscopic methods, ensuring that synthetic versions maintain biological activity .

Data Summary Table

化学反応の分析

Key Reactions:

-

Negishi Coupling : Used to construct the Trp-2-CO₂H residue, enabling aryl-alkyl bond formation with high stereocontrol .

-

Blaise Reaction : Applied to synthesize the pyrrolidinone (Pyrr) moiety, critical for introducing nitrogen-containing heterocycles .

-

Tethered Aminohydroxylation (TA) : Achieved regio- and stereoselective installation of the C2–C3 aminohydroxyl unit in the β-amino acid AMMTD. This reaction used an iodonium intermediate to direct hydroxyl and amine groups to adjacent carbons .

-

Cross-Metathesis : Introduced the p-methoxystyrene side chain via Grubbs I catalyst, ensuring (E)-selectivity .

Challenges:

-

Cyclization : Required careful optimization of coupling reagents to avoid epimerization during macrocycle closure.

-

Stereochemical Corrections : Initial misassignment of the C45 (S) configuration in dehydrothis compound was rectified by synthesizing the C45 (R) epimer, which matched natural product spectra .

Protection and Deprotection Dynamics

Functional group management is vital due to this compound’s sensitive aminal and hydroxyl groups:

pH- and Solvent-Dependent Reactivity

This compound’s stability varies significantly under different conditions:

-

Dehydration : Under acidic HPLC conditions (0.05% TFA in CH₃CN), this compound dehydrates to form dehydrothis compound, losing a hydroxyl group at C46 .

-

Solvent Effects :

Dehydrothis compound

-

Formation : Acid-catalyzed dehydration via β-elimination during purification .

-

Biological Impact : Retains antifungal activity against Candida albicans but shows reduced solubility in aqueous media .

Synthetic Epimers

-

C45 Epimerization : Synthesis of 45-epi-dehydrothis compound confirmed the natural product’s C45 (R) configuration through NMR comparison .

Table 1: Reaction Conditions for Key Transformations

Table 2: Stability Profile of this compound

| Condition | Observation | Reference |

|---|---|---|

| pH 3.0 (aqueous) | Rapid dehydration to dehydrothis compound | |

| pH 7.0 (buffer) | Stable for 24 hours at 4°C | |

| CH₃CN/TFA (0.05%) | Dehydration within 30 minutes |

Mechanistic Insights

特性

分子式 |

C47H62N8O16 |

|---|---|

分子量 |

995 g/mol |

IUPAC名 |

3-[[(1S,4S,5R,9R,16R,23S,26R)-5-[(E,1S,2S,3S)-1,2-dihydroxy-9-(4-methoxyphenyl)-3-methylnon-8-enyl]-4,9,23,26-tetrahydroxy-20-methyl-3,7,12,15,18,21,25-heptaoxo-2,6,11,14,17,20,24-heptazabicyclo[21.3.0]hexacosan-16-yl]methyl]-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C47H62N8O16/c1-24(10-6-4-5-7-11-25-14-16-27(71-3)17-15-25)38(61)39(62)37-40(63)44(66)53-42-41(64)45(67)54-47(42,70)20-35(60)55(2)23-34(59)50-31(19-29-28-12-8-9-13-30(28)51-36(29)46(68)69)43(65)49-22-33(58)48-21-26(56)18-32(57)52-37/h7-9,11-17,24,26,31,37-42,51,56,61-64,70H,4-6,10,18-23H2,1-3H3,(H,48,58)(H,49,65)(H,50,59)(H,52,57)(H,53,66)(H,54,67)(H,68,69)/b11-7+/t24-,26+,31+,37+,38-,39-,40-,41+,42-,47-/m0/s1 |

InChIキー |

SUTLNZKJLZEWSJ-XWGNKPEXSA-N |

異性体SMILES |

C[C@@H](CCCC/C=C/C1=CC=C(C=C1)OC)[C@@H]([C@H]([C@@H]2[C@@H](C(=O)N[C@H]3[C@H](C(=O)N[C@@]3(CC(=O)N(CC(=O)N[C@@H](C(=O)NCC(=O)NC[C@@H](CC(=O)N2)O)CC4=C(NC5=CC=CC=C54)C(=O)O)C)O)O)O)O)O |

正規SMILES |

CC(CCCCC=CC1=CC=C(C=C1)OC)C(C(C2C(C(=O)NC3C(C(=O)NC3(CC(=O)N(CC(=O)NC(C(=O)NCC(=O)NCC(CC(=O)N2)O)CC4=C(NC5=CC=CC=C54)C(=O)O)C)O)O)O)O)O |

同義語 |

microsclerodermin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。